Ethyl 2-methoxyquinoline-5-carboxylate
CAS No.:
Cat. No.: VC16796519
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO3 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 2-methoxyquinoline-5-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3/c1-3-17-13(15)10-5-4-6-11-9(10)7-8-12(14-11)16-2/h4-8H,3H2,1-2H3 |
| Standard InChI Key | NEHZPRRPRIHSBT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC(=NC2=CC=C1)OC |
Introduction
Chemical Structure and Molecular Properties
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| XLogP3 (Partition Coeff.) | 2.38 (estimated) |
| Topological Polar Surface | 55.8 Ų |
| Hydrogen Bond Acceptors | 4 |
The methoxy group enhances electron density at position 2, while the ester group at position 5 provides a site for nucleophilic substitution or hydrolysis .
Spectroscopic Data
While experimental NMR and IR data for ethyl 2-methoxyquinoline-5-carboxylate are unavailable, analogous quinoline esters exhibit characteristic signals:
-
¹H NMR: Aromatic protons in the quinoline ring appear between δ 7.5–9.0 ppm, with the methoxy group resonating as a singlet near δ 3.9 ppm and the ethyl ester showing a quartet (δ 4.3 ppm) and triplet (δ 1.3 ppm) .
-
¹³C NMR: The carbonyl carbon of the ester group typically resonates near δ 165 ppm, while the quinoline carbons range from δ 120–150 ppm .
Synthesis and Reaction Pathways
Classical Synthesis Routes
The synthesis of ethyl 2-methoxyquinoline-5-carboxylate can be inferred from methods used for analogous quinoline esters. A common approach involves:
-
Quinoline Ring Formation: The Gould-Jacobs reaction, which cyclizes aniline derivatives with β-keto esters under acidic conditions, forms the quinoline core.
-
Methoxy Group Introduction: Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) in the presence of a Lewis acid catalyst.
-
Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .
Example Protocol:
A mixture of 5-nitro-2-hydroxyquinoline (1.0 g, 5.2 mmol) and phosphorus oxychloride (POCl₃, 5 mL) is refluxed at 110°C for 2 hours to introduce a chloro group. Subsequent methoxylation with sodium methoxide (NaOMe) in methanol yields 2-methoxyquinoline-5-carboxylic acid, which is esterified with ethanol and sulfuric acid to form the target compound .
Industrial-Scale Production
Continuous flow reactors optimize yield and purity by maintaining precise temperature control (70–90°C) and stoichiometric ratios. Automated systems enable real-time monitoring of intermediates, reducing side products like hydrolyzed esters or demethylated byproducts.
Physicochemical Properties
Solubility and Stability
Ethyl 2-methoxyquinoline-5-carboxylate is sparingly soluble in water (estimated solubility: 0.2 mg/mL at 25°C) but highly soluble in polar aprotic solvents like DMSO or DMF. The ester group confers susceptibility to hydrolysis under alkaline conditions, yielding 2-methoxyquinoline-5-carboxylic acid.
Table 2: Stability and Solubility Profile
| Property | Value |
|---|---|
| Aqueous Solubility | 0.2 mg/mL (25°C) |
| Log P (Octanol-Water) | 2.38 (estimated) |
| Stability in Acid | Stable (pH 2–6) |
| Stability in Base | Hydrolyzes (pH >8) |
Thermal Properties
Differential scanning calorimetry (DSC) of similar esters reveals melting points between 80–120°C, with decomposition temperatures exceeding 250°C. The methoxy group lowers melting points compared to non-substituted quinolines due to reduced crystallinity .
Applications in Pharmaceutical Research
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial properties. Ethyl 2-methoxyquinoline-5-carboxylate’s ester group enhances cell membrane permeability, while the methoxy group modulates interactions with bacterial DNA gyrase. In vitro studies on analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Future Perspectives
Drug Delivery Systems
Encapsulation in lipid nanoparticles or polymeric micelles could enhance the bioavailability of ethyl 2-methoxyquinoline-5-carboxylate, addressing its poor aqueous solubility.
Green Chemistry Approaches
Catalytic methods using ionic liquids or biocatalysts may replace traditional POCl₃-mediated reactions, reducing environmental impact .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume